molecular formula C30H48O6 B192143 Polygalacic acid CAS No. 22338-71-2

Polygalacic acid

Cat. No.: B192143
CAS No.: 22338-71-2
M. Wt: 504.7 g/mol
InChI Key: KGGGRGBDMBZXKF-KZMOAHQXSA-N
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Mechanism of Action

Target of Action

Virgaureagenin G, also known as CID 161388 or (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, primarily targets the cholinergic system . It interacts with key enzymes such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT), which are crucial for the synthesis and degradation of acetylcholine (ACh), a neurotransmitter involved in memory and learning .

Mode of Action

Virgaureagenin G enhances the reactivity of the cholinergic system by decreasing AChE activity, which results in an increase in ACh levels . Simultaneously, it increases ChAT activity, further promoting the synthesis of ACh . These interactions lead to elevated levels of ACh in the hippocampus and frontal cortex, areas of the brain associated with cognition .

Biochemical Pathways

The compound’s action on the cholinergic system affects the biochemical pathway of acetylcholine synthesis and degradation . By inhibiting AChE and stimulating ChAT, Virgaureagenin G disrupts the normal balance of ACh production and breakdown, leading to an overall increase in ACh levels .

Result of Action

The increased levels of ACh resulting from Virgaureagenin G’s action lead to enhanced cholinergic system reactivity . This can have significant effects at the molecular and cellular levels, potentially improving cognitive function . Additionally, Virgaureagenin G has been shown to ameliorate neuroinflammation, providing a neuroprotective effect .

Biochemical Analysis

Biochemical Properties

Virgaureagenin G plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

Virgaureagenin G exerts effects on various types of cells and cellular processes . It has been found to significantly improve cholinergic system reactivity, as indicated by decreased acetylcholinesterase (AChE) activity, increased choline acetyltransferase (ChAT) activity, and elevated levels of acetylcholine (ACh) in the hippocampus and frontal cortex .

Molecular Mechanism

The molecular mechanism of action of Virgaureagenin G involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase (AChE), increasing the activity of choline acetyltransferase (ChAT), and elevating the levels of acetylcholine (ACh) in the hippocampus and frontal cortex .

Temporal Effects in Laboratory Settings

The effects of Virgaureagenin G change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Virgaureagenin G vary with different dosages in animal models

Metabolic Pathways

Virgaureagenin G is involved in various metabolic pathways It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

Virgaureagenin G is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGRGBDMBZXKF-KZMOAHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944988
Record name 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22338-71-2
Record name Polygalacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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